
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile
Description
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile is a brominated pyrrole derivative characterized by a cyclopropylmethyl substituent at the 1-position and a nitrile group at the 2-position of the pyrrole ring. The cyclopropylmethyl group confers unique steric and electronic properties, such as conformational rigidity and moderate lipophilicity, which may enhance metabolic stability in bioactive molecules .
Properties
Molecular Formula |
C9H9BrN2 |
---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H9BrN2/c10-8-3-9(4-11)12(6-8)5-7-1-2-7/h3,6-7H,1-2,5H2 |
InChI Key |
QMAQSFGSPIGYRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=C(C=C2C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of molecular bromine or copper(II) bromide for the bromination step . The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction, while the carbonitrile group can be added via a condensation reaction with malononitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The presence of the pyrrole ring allows for cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, copper(II) bromide, malononitrile, and various nucleophiles and oxidizing agents . Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Major Products Formed
Major products formed from these reactions include substituted pyrrole derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced structural complexity.
Scientific Research Applications
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atom and cyclopropylmethyl group play key roles in its binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrole-2-carbonitrile Derivatives
Key Observations:
Difluoromethyl substitution (221.00) adds electronegativity without significantly increasing steric bulk .
Lipophilicity (LogP) :
- The difluoromethyl analog (LogP 1.45) exhibits moderate lipophilicity, likely due to fluorine’s polar hydrophobicity. Cyclopropylmethyl groups typically reduce LogP compared to alkyl chains, balancing solubility and membrane permeability .
Structural Rigidity :
- Cyclopropylmethyl introduces conformational restraint, which may improve binding affinity in drug-receptor interactions compared to flexible isopropyl or methyl groups .
Applications: Methyl and difluoromethyl derivatives are used as intermediates in organic synthesis .
Research Findings and Limitations
- Synthetic Accessibility : Methyl and difluoromethyl derivatives are synthesized in high purity (95%), indicating robust protocols that could be adapted for the target compound .
- Data Gaps : Experimental LogP, melting points, and spectroscopic data (e.g., NMR, IR) for the target compound are unavailable, limiting direct comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.